molecular formula C10H7NS B8744422 (Benzo[b]thiophen-5-yl)acetonitrile

(Benzo[b]thiophen-5-yl)acetonitrile

Cat. No.: B8744422
M. Wt: 173.24 g/mol
InChI Key: KCINAEFQFUWUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Benzo[b]thiophen-5-yl)acetonitrile is a heterocyclic organic compound comprising a benzo[b]thiophene core substituted with an acetonitrile (-CH₂CN) group at the 5-position. The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, which confers aromaticity and electronic diversity. The acetonitrile substituent introduces a polar nitrile moiety, enhancing reactivity in nucleophilic additions, cyclizations, and other synthetic transformations . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its structural features enable tailored modifications for bioactivity optimization.

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)acetonitrile

InChI

InChI=1S/C10H7NS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3H2

InChI Key

KCINAEFQFUWUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of (Benzo[b]thiophen-5-yl)acetonitrile, highlighting substituent differences and their implications:

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
This compound Benzo[b]thiophene -CH₂CN at C5 High reactivity in nucleophilic reactions; pharmaceutical intermediate
Benzo[b]thiophene-5-acetic acid Benzo[b]thiophene -CH₂COOH at C5 Enhanced polarity; salt/ester formation for drug formulations
{[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile Imidazolone + benzodioxole -SCH₂CN at C2; benzodioxolylmethylene group Antiproliferative potential; melting point 211–213°C; 66% synthesis yield
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Benzimidazole -CH₂CN at C5; -NH₂ at C2 Bioactive intermediate; amino group enhances hydrogen bonding

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